(S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-3-methyl-butyramide

stereochemistry chiral purity diastereomer differentiation

(S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-3-methyl-butyramide (CAS 1401667-31-9) is a chiral amino acid amide derivative composed of an L-valine moiety coupled via an amide bond to (S)-2-aminomethyl-1-benzylpyrrolidine. The compound possesses two defined stereocenters with absolute (S,S) configuration , a molecular formula of C₁₇H₂₇N₃O, a molecular weight of 289.42 g/mol, and a computed XLogP3 of 2.1.

Molecular Formula C17H27N3O
Molecular Weight 289.4 g/mol
Cat. No. B7920829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-3-methyl-butyramide
Molecular FormulaC17H27N3O
Molecular Weight289.4 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NCC1CCCN1CC2=CC=CC=C2)N
InChIInChI=1S/C17H27N3O/c1-13(2)16(18)17(21)19-11-15-9-6-10-20(15)12-14-7-4-3-5-8-14/h3-5,7-8,13,15-16H,6,9-12,18H2,1-2H3,(H,19,21)/t15-,16-/m0/s1
InChIKeySACBQTCDVLXJFE-HOTGVXAUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-3-methyl-butyramide Procurement Baseline: Chiral Identity, Physicochemical Profile, and Comparator Landscape


(S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-3-methyl-butyramide (CAS 1401667-31-9) is a chiral amino acid amide derivative composed of an L-valine moiety coupled via an amide bond to (S)-2-aminomethyl-1-benzylpyrrolidine [1]. The compound possesses two defined stereocenters with absolute (S,S) configuration , a molecular formula of C₁₇H₂₇N₃O, a molecular weight of 289.42 g/mol, and a computed XLogP3 of 2.1 [1]. It is cataloged as a research building block within the broader N-benzylpyrrolidine amide chemical space—a scaffold class structurally related to intermediates used in the synthesis of dopamine D₂/D₃ receptor-targeting benzamide drugs such as levosulpiride and amisulpride [2]. The compound is commercially available from multiple vendors at purity specifications of 95–98% (NLT 98%) , with ISO-certified quality systems supporting pharmaceutical R&D and quality control applications .

Why (S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-3-methyl-butyramide Cannot Be Freely Substituted by In-Class Analogs


The N-benzylpyrrolidine amide chemical space contains multiple close structural analogs that differ in stereochemical definition, amino acid side-chain identity, and pyrrolidine ring attachment position—each parameter capable of producing distinct conformational, pharmacokinetic, and target-recognition outcomes [1]. Two CAS numbers exist for ostensibly the same constitutional structure (1401667-31-9 and 1354025-11-8), but they differ critically in stereochemical specification: the former defines both chiral centers as (S,S), while the latter leaves the pyrrolidine C-2 stereocenter undefined—a distinction that can yield diastereomeric mixtures with divergent biological properties . Regioisomeric analogs with attachment at the pyrrolidine 3-position (e.g., CAS 1290232-76-6) possess a different molecular connectivity and formula (C₁₆H₂₅N₃O vs. C₁₇H₂₇N₃O), fundamentally altering hydrogen-bonding geometry and steric presentation . Smaller side-chain analogs such as the alanine-derived propanamide (CAS 1401668-90-3, MW 261.36) exhibit a 1.0-unit lower computed XLogP3 (1.1 vs. 2.1) and one fewer rotatable bond, indicative of reduced lipophilicity and conformational自由度 relative to the valine-derived target compound [2]. These multidimensional differences mean that procurement based solely on scaffold similarity, without precise stereochemical and side-chain specification, risks introducing uncontrolled variables into structure–activity studies.

(S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-3-methyl-butyramide Quantitative Differentiation Evidence Versus Closest Analogs


Fully Defined (S,S) Stereochemistry Versus Partially Defined Diastereomer CAS 1354025-11-8

The target compound (CAS 1401667-31-9) possesses two fully defined stereocenters with (S,S) absolute configuration, as confirmed by the InChI stereochemical layer (/t15-,16-/m0/s1) [1]. The alternative CAS entry 1354025-11-8 specifies only one stereocenter (the valine α-carbon) as (S), leaving the pyrrolidine C-2 position undefined (/t15?,16-/m0/s1)—representing either a diastereomeric mixture or a compound of unspecified pyrrolidine stereochemistry . This distinction is non-trivial: in 2-substituted pyrrolidine systems, the (R) vs. (S) configuration at C-2 places the aminomethyl substituent in opposite spatial orientations relative to the benzyl group, which can produce divergent binding poses at chiral biological targets [2]. Procurement of the stereochemically ambiguous CAS 1354025-11-8 instead of the fully defined CAS 1401667-31-9 introduces an uncontrolled variable of unknown diastereomeric composition.

stereochemistry chiral purity diastereomer differentiation

Enhanced Lipophilicity (ΔXLogP3 +1.0) Versus Alanine-Derived Propanamide Analog (CAS 1401668-90-3)

Computed physicochemical properties from PubChem reveal that the valine-derived target compound (CAS 1401667-31-9) exhibits an XLogP3 of 2.1, compared with XLogP3 = 1.1 for the alanine-derived propanamide analog (CAS 1401668-90-3, CID 66565246)—a difference of +1.0 log unit [1][2]. This higher lipophilicity is a direct consequence of the isopropyl side chain (valine) replacing the methyl side chain (alanine) on the amino acid moiety. The molecular weight increases by 28.06 Da (289.42 vs. 261.36 g/mol), and the rotatable bond count increases from 5 to 6 [1][2]. In the context of central nervous system (CNS) drug discovery, where optimal XLogP3 values typically fall between 2–4 for passive blood-brain barrier permeation, the target compound's logP falls within the favorable range, whereas the alanine analog's logP of 1.1 resides below the typical CNS-penetrant window [3].

lipophilicity XLogP3 drug-likeness blood-brain barrier penetration

Regioisomeric Differentiation: 2-Aminomethyl Versus 3-Amino Pyrrolidine Attachment (CAS 1290232-76-6)

The target compound features an amide bond connected via a methylene spacer to the pyrrolidine 2-position (2-aminomethyl substitution), forming a C–C–N–C(=O) connectivity that extends the scaffold from the ring. In contrast, the 3-pyrrolidinyl regioisomer (CAS 1290232-76-6) bears the amide directly on the ring carbon at the 3-position without a methylene spacer (C–N–C(=O) connectivity) and has the molecular formula C₁₆H₂₅N₃O (MW 275.39) rather than C₁₇H₂₇N₃O (MW 289.42) [1]. This regioisomeric difference alters: (i) the hydrogen-bond donor/acceptor presentation geometry (the 2-aminomethyl linker provides an additional rotational degree of freedom between the amide and the pyrrolidine ring), (ii) the vector of the valine amide moiety relative to the benzylpyrrolidine core, and (iii) the molecular weight by 14.03 Da [1]. The 2-aminomethyl configuration is structurally homologous to the intermediate used in the synthesis of enantiopure levosulpiride, which relies on the precise spatial orientation of the aminomethyl group for downstream functionalization [2].

regioisomerism hydrogen bond geometry molecular recognition scaffold topology

Side-Chain Steric Bulk Differentiation: Isopropyl (Valine) Versus Hydrogen (Glycine) at the α-Carbon — Glycinamide Analog (CAS 1353996-57-2)

The target compound bears an isopropyl group (from L-valine) at the α-carbon of the amino acid moiety, whereas the glycinamide analog (CAS 1353996-57-2) carries only a hydrogen atom at this position [1]. This structural difference produces a molecular weight increase of 42.08 Da (289.42 vs. 247.34 g/mol) and introduces significant steric bulk adjacent to both the free amino group and the amide carbonyl [1]. The isopropyl side chain restricts conformational freedom around the Cα–Cβ bond and shields the adjacent amide bond from hydrolytic enzymes—a factor that can substantially influence metabolic stability in biological assays [2]. Additionally, the valine-derived α-substituent creates a chiral center at Cα (S configuration), which is absent in the achiral glycine analog, enabling stereoselective molecular recognition [1].

steric hindrance metabolic stability enzyme recognition amino acid side chain

Vendor Purity Specification: NLT 98% (ISO-Certified) Versus Standard 95% Minimum — Implications for Reproducibility

MolCore supplies the target compound (CAS 1401667-31-9) at NLT (Not Less Than) 98% purity under an ISO-certified quality management system suitable for global pharmaceutical R&D and quality control applications . In comparison, AKSci offers the compound at a minimum purity specification of 95% . This 3-percentage-point difference in minimum purity specification is meaningful for applications requiring reproducibility: at 95% purity, up to 5% of the sample mass consists of unidentified impurities, which may include residual solvents, synthetic byproducts, or stereoisomeric contaminants. For dose-response assays at micromolar concentrations, a 5% impurity burden can introduce confounding biological activity if any impurity possesses off-target effects at the assay concentration. The ISO certification additionally implies documented batch-to-batch consistency protocols, traceable certificate of analysis documentation, and validated analytical methods—features critical for GLP-compliant or IND-enabling studies.

chemical purity quality assurance ISO certification reproducibility

High-Value Application Scenarios for (S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-3-methyl-butyramide Based on Quantitative Differentiation Evidence


Enantioselective Synthesis Requiring Fully Defined Dual Stereochemistry

In synthetic programs where the target compound serves as a chiral building block for diastereoselective transformations, the fully defined (S,S) stereochemistry of CAS 1401667-31-9 eliminates the ambiguity inherent in CAS 1354025-11-8 (undefined pyrrolidine C-2 stereochemistry). This is particularly relevant for amide coupling or reductive amination reactions where the spatial orientation of the 2-aminomethyl group dictates the diastereomeric outcome of downstream steps. The patent literature demonstrates that 2-aminomethylpyrrolidine intermediates with defined (S) configuration are essential for the synthesis of enantiopure benzamide drugs such as levosulpiride [REFS-3 of Evidence_Item 1]. Procurement of the fully defined (S,S) compound ensures that the stereochemical integrity established during synthesis is maintained throughout the synthetic sequence.

CNS-Targeted Lead Optimization Requiring Balanced Lipophilicity (XLogP3 2.1)

For medicinal chemistry programs targeting CNS receptors or enzymes where passive blood-brain barrier penetration is desired, the target compound's computed XLogP3 of 2.1 places it within the optimal CNS drug-like range (logP 2–4), in contrast to the alanine-derived propanamide analog with XLogP3 = 1.1. The valine-derived isopropyl substituent contributes additional lipophilicity (ΔXLogP3 = +1.0 vs. alanine analog) and steric bulk that may enhance metabolic stability [REFS-2 of Evidence_Item 2]. This compound may serve as a fragment or scaffold hop starting point in CNS programs, particularly those targeting the dopamine D₂/D₃ receptor family, where N-benzylpyrrolidine motifs have established pharmacophoric relevance.

Structure–Activity Relationship (SAR) Studies Probing Pyrrolidine Attachment Topology

When conducting systematic SAR exploration around the N-benzylpyrrolidine amide scaffold, the 2-aminomethyl attachment topology of the target compound provides a unique conformational profile distinct from 3-amino regioisomers. The methylene spacer (–CH₂–) between the pyrrolidine ring and the amide nitrogen allows the amide bond to sample conformations that are sterically prohibited in the directly attached 3-amino regioisomer (CAS 1290232-76-6, MW 275.39) [REFS-1 of Evidence_Item 3]. This topological feature is critical for probing the hydrogen-bonding geometry requirements of the target binding site, and the increased molecular weight (289.42 vs. 275.39) and rotatable bond count (6 vs. ~5) provide measurable physicochemical differentiation for structure–property relationship (SPR) analysis.

GLP-Compliant Preclinical Profiling Requiring High-Purity, ISO-Certified Batches

For in vivo pharmacokinetic studies, toxicological profiling, or IND-enabling development work, procurement of the NLT 98% purity grade from ISO-certified suppliers (MolCore, CAS 1401667-31-9) provides documented batch-to-batch consistency and minimizes impurity-driven confounding effects [REFS-1 of Evidence_Item 5]. The 3-percentage-point purity advantage over standard 95% minimum grades translates to at least 3% less unidentified impurity mass per batch—a difference that can be decisive when dosing at high concentrations in animal models or when impurities at levels above 0.1% may trigger confounding pharmacological responses.

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